molecular formula C18H19N3O2 B6638869 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone

1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone

Cat. No.: B6638869
M. Wt: 309.4 g/mol
InChI Key: ZCMYMWGMJXLMGD-UHFFFAOYSA-N
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Description

1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring bonded to a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone typically involves the reaction of 5-phenylpyridine-2-carboxylic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone is unique due to its specific combination of a phenylpyridine moiety and a piperazine ring, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

1-[4-(5-phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14(22)20-9-11-21(12-10-20)18(23)17-8-7-16(13-19-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMYMWGMJXLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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